molecular formula C14H23N3O2 B7635630 N-(cyclohexen-1-yl)-N-ethyl-2-(3-oxopiperazin-1-yl)acetamide

N-(cyclohexen-1-yl)-N-ethyl-2-(3-oxopiperazin-1-yl)acetamide

Cat. No.: B7635630
M. Wt: 265.35 g/mol
InChI Key: SPUFXUNGEPPGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexen-1-yl)-N-ethyl-2-(3-oxopiperazin-1-yl)acetamide: is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclohexene ring, an ethyl group, and a piperazine ring with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexen-1-yl)-N-ethyl-2-(3-oxopiperazin-1-yl)acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of the cyclohexen-1-yl intermediate: This step involves the cyclization of a suitable precursor to form the cyclohexene ring.

    Introduction of the ethyl group: The ethyl group can be introduced through an alkylation reaction using ethyl halides under basic conditions.

    Formation of the piperazine ring: The piperazine ring can be synthesized through a condensation reaction between an amine and a dihaloalkane.

    Introduction of the ketone functional group: The ketone group can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.

    Final coupling reaction: The final step involves coupling the cyclohexen-1-yl intermediate with the piperazine intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexen-1-yl)-N-ethyl-2-(3-oxopiperazin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives or oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(cyclohexen-1-yl)-N-ethyl-2-(3-oxopiperazin-1-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(cyclohexen-1-yl)-N-ethyl-2-(3-oxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexen-1-yl)-N-methyl-2-(3-oxopiperazin-1-yl)acetamide
  • N-(cyclohexen-1-yl)-N-propyl-2-(3-oxopiperazin-1-yl)acetamide
  • N-(cyclohexen-1-yl)-N-ethyl-2-(3-hydroxypiperazin-1-yl)acetamide

Uniqueness

N-(cyclohexen-1-yl)-N-ethyl-2-(3-oxopiperazin-1-yl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(cyclohexen-1-yl)-N-ethyl-2-(3-oxopiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-2-17(12-6-4-3-5-7-12)14(19)11-16-9-8-15-13(18)10-16/h6H,2-5,7-11H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUFXUNGEPPGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CCCCC1)C(=O)CN2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.